molecular formula C11H15NO2 B3306257 2-[(Cyclopropylamino)methyl]-6-methoxyphenol CAS No. 926249-47-0

2-[(Cyclopropylamino)methyl]-6-methoxyphenol

Cat. No.: B3306257
CAS No.: 926249-47-0
M. Wt: 193.24 g/mol
InChI Key: FWYDZVZJVLFAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Cyclopropylamino)methyl]-6-methoxyphenol” is a chemical compound with the molecular formula C11H15NO2 . It is used in scientific research and exhibits potential in drug development and the synthesis of organic compounds.


Molecular Structure Analysis

The molecular weight of “this compound” is 193.24 . The exact structure would require more detailed information or a structural analysis tool, which I currently do not have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented in the available resources. The molecular weight is 193.24 .

Scientific Research Applications

Anticancer Properties

Several phenolic compounds have been identified for their anticancer properties. For instance, studies have shown that eugenol, a phenolic compound, possesses antioxidant, anti-inflammatory, and anticancer actions. The anticancer effects of eugenol are achieved through various mechanisms like inducing cell death, cell cycle arrest, inhibition of migration, metastasis, and angiogenesis across several cancer cell lines (Zari, Ali et al., 2021).

Anti-inflammatory and Antioxidant Effects

Polyphenols are known for their anti-inflammatory and antioxidant effects. Research suggests that these compounds can modulate the immune system and possess strong antioxidant activity that may confer beneficial effects for human health. For example, syringic acid, a phenolic compound, shows a wide range of therapeutic applications in the prevention of diseases like diabetes and cancer, and it has antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities (Srinivasulu, Cheemanapalli et al., 2018).

Environmental and Industrial Applications

Methoxyphenols, emitted from lignin pyrolysis, are considered potential tracers for biomass burning and have been studied for their atmospheric reactivity. These compounds undergo various gas-phase, particle-phase, and aqueous-phase reactions, with significant secondary organic aerosol (SOA) formation potentials. Understanding the atmospheric reactivity of methoxyphenols is crucial for assessing their environmental impact and for the development of pollution mitigation strategies (Liu, Changgeng et al., 2022).

Pharmacological Properties

Phenolic compounds like thymol are recognized for their extensive pharmacological properties, including antimicrobial, antifungal, and antitumor activities. The pharmacological benefits of these compounds are largely attributed to their anti-inflammatory, antioxidant, and antihyperlipidemic effects, showcasing their potential for pharmaceutical development (Meeran, M. F. Nagoor et al., 2017).

Properties

IUPAC Name

2-[(cyclopropylamino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(11(10)13)7-12-9-5-6-9/h2-4,9,12-13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYDZVZJVLFAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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